Dauricumine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H24ClNO6 |
|---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
(1S,4'R,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |
InChI |
InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15-,17+,18+,19+/m0/s1 |
InChI Key |
FSXRARBVZZKCGJ-WPLONRSQSA-N |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(C[C@@H]([C@@]24[C@H](C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC |
Canonical SMILES |
CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC |
Synonyms |
acutumine dauricumine |
Origin of Product |
United States |
Foundational & Exploratory
Dauricumine: A Technical Guide to Its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dauricumine is a chlorinated alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its extraction and purification, and an examination of its known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Source of this compound
The primary and exclusive natural source of this compound identified to date is the plant Menispermum dauricum, commonly known as Asian moonseed. This deciduous climbing vine belongs to the Menispermaceae family and is native to regions of Northeast Asia, including Siberia, China, and Japan.[1] The rhizome, or the underground stem of the plant, is the principal part where this compound and other related alkaloids are biosynthesized and accumulated.[2][3]
Table 1: Botanical Classification of this compound Source
| Kingdom | Phylum | Class | Order | Family | Genus | Species |
| Plantae | Tracheophyta | Magnoliopsida | Ranunculales | Menispermaceae | Menispermum | M. dauricum |
Isolation and Purification of this compound
The isolation of this compound from the rhizomes of Menispermum dauricum is a multi-step process that involves extraction of the crude alkaloids followed by chromatographic purification to isolate the target compound. While specific quantitative data on the yield and purity of this compound at each step of the isolation process is not extensively reported in publicly available literature, the following sections outline a generalized experimental protocol based on established methods for alkaloid isolation from this plant species.
General Experimental Workflow
The overall workflow for the isolation of this compound can be summarized in the following diagram.
Experimental Protocols
The following protocols are synthesized from general procedures for alkaloid extraction from Menispermum dauricum and related species. Optimization of these protocols is recommended for achieving the best results.
Protocol 1: Extraction of Crude Alkaloids
-
Preparation of Plant Material: Air-dried rhizomes of Menispermum dauricum are ground into a coarse powder.
-
Acidified Water Extraction:
-
Macerate the powdered rhizomes with a 0.5% aqueous solution of sulfuric acid or hydrochloric acid at room temperature for 24 hours.[4]
-
Alternatively, perform percolation with the acidic solution.
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the acidic extracts.
-
-
Basification and Extraction:
-
Make the combined acidic extract alkaline (pH 9-10) by the gradual addition of an aqueous ammonia solution.
-
Perform liquid-liquid extraction of the basified solution with an organic solvent such as chloroform or dichloromethane.
-
Separate the organic layer and repeat the extraction three times.
-
Combine the organic extracts.
-
-
Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid fraction.
-
Protocol 2: Chromatographic Purification of this compound
-
Silica Gel Column Chromatography:
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase.
-
Pack a silica gel (100-200 mesh) column with a suitable non-polar solvent (e.g., hexane or chloroform).
-
Load the dissolved crude extract onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol or hexane-ethyl acetate solvent system.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest based on TLC analysis.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the this compound-containing fractions by column chromatography on Sephadex LH-20.
-
Use methanol as the mobile phase.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions of this compound.
-
-
(Optional) Preparative High-Performance Liquid Chromatography (HPLC):
-
For obtaining highly pure this compound, preparative HPLC can be employed as a final purification step.
-
A C18 reversed-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) or formic acid.
-
The elution can be isocratic or a gradient.
-
Monitor the elution with a UV detector and collect the peak corresponding to this compound.
-
Quantitative Data
Table 2: Summary of Chromatographic Methods for this compound Purification
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase System | Purpose |
| Column Chromatography | Silica Gel (100-200 mesh) | Chloroform-Methanol or Hexane-Ethyl Acetate gradient | Initial separation of crude alkaloids |
| Column Chromatography | Sephadex LH-20 | Methanol | Further purification of this compound-rich fractions |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water with TFA or Formic Acid | Final purification to high purity |
Biological Activity and Signaling Pathway
This compound has been reported to exhibit biological activity, notably as an inhibitor of osteoclast differentiation. This effect is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Inhibition of NF-κB Signaling Pathway
This compound has been shown to be a chlorinated alkaloid that inhibits the NF-κB ligand-induced differentiation of mouse bone marrow-derived macrophages into multinucleated osteoclasts. The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its activation is a key step in the process of osteoclastogenesis.
The canonical NF-κB signaling pathway is initiated by the binding of ligands, such as RANKL (Receptor Activator of Nuclear Factor-κB Ligand), to their receptors. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate into the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in osteoclast differentiation and function. This compound is thought to interfere with this cascade, thereby preventing the differentiation of macrophages into mature osteoclasts.
Conclusion
This compound stands out as a promising natural product with potential applications in the modulation of the NF-κB signaling pathway. This guide has provided a detailed overview of its natural source, Menispermum dauricum, and a comprehensive, albeit generalized, protocol for its isolation and purification. The provided workflow and experimental details offer a solid foundation for researchers to develop and optimize their own methods for obtaining this valuable compound. Further research into the quantitative aspects of this compound isolation and its precise molecular mechanisms of action will be crucial for advancing its potential as a therapeutic agent.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Alkaloids from Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoquinoline and isoindole alkaloids from Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Isolation and identification of alkaloids form Menispermum dauricum growing in Xianning] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Dauricumine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure and stereochemical configuration of dauricumine, a chlorinated alkaloid. The information presented is collated from spectroscopic and crystallographic studies, offering a detailed resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure
This compound is a chlorinated alkaloid isolated from the root culture of Menispermum dauricum DC.[1][2][] Its chemical formula is C19H24ClNO6, and it has a molecular weight of 397.854 g/mol . The molecule possesses a complex polycyclic structure, featuring a spiro linkage and multiple stereocenters.
The planar structure of this compound was established through various spectroscopic methods.[1][2]
Stereochemistry and Absolute Configuration
The definitive stereochemistry of this compound was determined through a combination of spectroscopic techniques, primarily circular dichroism (CD) spectroscopy, and comparison with a known related compound, acutumine.[1] this compound is an epimer of acutumine, with the sole difference in their stereochemistry being at the C-1 position.[1]
The absolute configuration of this compound has been established as (1R,10S,11R,12S,13S) .[1]
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C19H24ClNO6 | |
| Molecular Weight | 397.854 | |
| Melting Point | 205°C (decomposes) | |
| Optical Rotation [α]25D | -42 (c, 0.1 in Pyridine) | |
| UV λmax (MeOH) | 244 nm (log ε 4.16) | |
| Absolute Configuration | (1R,10S,11R,12S,13S) | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the isolation and structural elucidation of this compound, as inferred from the available literature.
Isolation of this compound
This compound was first isolated from the root culture of Menispermum dauricum. The general procedure for the isolation of alkaloids from this source is as follows:
-
Extraction: The dried and powdered root material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature.
-
Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloidal fraction from non-basic compounds. The extract is dissolved in an acidic aqueous solution and then washed with an organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic components. The aqueous layer is then basified with a base (e.g., ammonia or sodium carbonate) and extracted with an organic solvent (e.g., chloroform or dichloromethane) to yield the crude alkaloid mixture.
-
Chromatographic Separation: The crude alkaloid mixture is then subjected to a series of chromatographic techniques to isolate the individual compounds. These techniques may include:
-
Column Chromatography: Using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., chloroform-methanol mixtures) as the mobile phase.
-
Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC): For the final purification of the isolated compounds.
-
Structure Elucidation and Stereochemical Determination
The structure of this compound was elucidated using a combination of spectroscopic and crystallographic methods.[1][2]
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for establishing the planar structure of the molecule, including the connectivity of atoms and the proton and carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns in the mass spectrum can provide additional structural information.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Gives information about the chromophores within the molecule.
-
-
Crystallographic Analysis:
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure of a molecule, including the relative stereochemistry of all chiral centers. While the initial report mentions crystallographic methods for the class of compounds, specific X-ray data for this compound itself is not detailed in the primary accessible literature.[1][2]
-
-
Stereochemical Assignment:
-
Circular Dichroism (CD) Spectroscopy: The absolute configuration of this compound was determined by comparing its CD spectrum with that of the known related alkaloid, acutumine. The CD spectrum of this compound showed a negative Cotton effect around 315 nm, which was consistent with the stereochemistry at C-12 and C-13 in acutumine. This comparison, coupled with the knowledge that this compound is the C-1 epimer of acutumine, allowed for the assignment of the absolute configuration as (1R,10S,11R,12S,13S).[1]
-
Biological Activity and Signaling Pathway
This compound has been reported to exhibit biological activity as an inhibitor of osteoclast differentiation. Specifically, it inhibits the NF-κB ligand-induced differentiation of mouse bone marrow-derived macrophages into multinucleated osteoclasts.[4]
Logical Relationship of this compound's Mechanism of Action
Caption: this compound inhibits RANKL-induced osteoclast differentiation by targeting the NF-κB signaling pathway.
References
In-depth Technical Guide on the Novel Biological Activities of Dauricumine: An Analysis of Current Research
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Extensive research into the novel biological activities of the morphine alkaloid Dauricumine, isolated from Menispermum dauricum, has revealed a significant gap in the current scientific literature. While this compound has been identified as a constituent of this traditional medicinal plant, in-depth studies detailing its specific biological activities, associated quantitative data, and mechanisms of action are notably scarce.
Our comprehensive search has found that research on the alkaloids from Menispermum dauricum is overwhelmingly focused on a different compound: the bisbenzylisoquinoline alkaloid Dauricine . Dauricine has been the subject of numerous studies investigating its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.
This technical guide will present the limited available information on this compound and will then provide a comprehensive overview of the well-documented biological activities of the closely related and more thoroughly researched alkaloid, Dauricine, as a potential point of comparison and a subject of significant interest for drug development professionals.
This compound: Current State of Knowledge
This compound is a morphine alkaloid that has been identified in Menispermum dauricum (Menispermi Rhizoma).[1] Its chemical structure has been established, and it is known to be related to other alkaloids in the plant, such as Acutumine and Dauricumidine. One study demonstrated the bioconversion of this compound to Acutumine and Acutumidine.
A network pharmacology study on the use of Menispermum dauricum for the treatment of ulcerative colitis suggested that this compound may be part of the network of active components.[1] This predictive study indicated potential involvement in modulating signaling pathways such as the TNF and PI3K-Akt pathways.[1] However, it is crucial to note that this is based on computational predictions and lacks direct experimental validation of this compound's specific activity.
Due to the paucity of dedicated research on the biological activities of this compound, it is not possible to provide the detailed quantitative data, experimental protocols, and signaling pathway diagrams as initially intended for this specific compound.
Dauricine: A Promising Alkaloid from Menispermum dauricum with Diverse Biological Activities
In contrast to this compound, Dauricine has been extensively studied, revealing a broad spectrum of pharmacological effects. The following sections provide an in-depth look at the novel biological activities of Dauricine, supported by experimental data and mechanistic insights.
Anti-Cancer Activities of Dauricine
Dauricine has demonstrated significant anti-cancer potential across various cancer cell lines.[2][3][4][5] Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of proliferation, and suppression of metastasis.
Quantitative Data on Anti-Cancer Activities of Dauricine:
| Cancer Type | Cell Line | Key Findings | Reference |
| Urinary Tract Tumors | Bladder cancer EJ cells, Prostate cancer PC-3M cells | Exhibited a clear proliferation inhibition effect. Minimum drug sensitivity concentration was between 3.81-5.15 μg/mL. | [6] |
| Glioma | C6 and U87 cells | Significantly inhibited proliferation, migration, and invasion. Induced apoptosis and reduced tumor growth in vitro and in vivo. | [5] |
| Lung Adenocarcinoma | A549 cells | Significantly inhibited cell viability with an IC50 value of 10.57 µM. | [5] |
Experimental Protocols for Anti-Cancer Activity Assessment:
-
Cell Viability Assay (MTT Assay): To assess the cytotoxic effects of Dauricine, cancer cell lines such as bladder cancer EJ, prostate cancer PC-3M, and lung adenocarcinoma A549 were used.[5][6] The cells were seeded in 96-well plates and treated with varying concentrations of Dauricine for a specified period. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability was calculated as a percentage of the control group. The IC50 value, the concentration of Dauricine that inhibits 50% of cell growth, was determined from the dose-response curve.
-
Western Blot Analysis: To investigate the molecular mechanisms underlying Dauricine's anti-cancer effects, Western blot analysis was performed.[5] After treatment with Dauricine, total protein was extracted from the cancer cells. The protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred onto a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p53, VEGFA, Bcl-2, BAX, cleaved Caspase 3). After washing, the membrane was incubated with a corresponding secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified using image analysis software.
Signaling Pathways in Dauricine's Anti-Cancer Activity:
Dauricine has been shown to modulate several key signaling pathways involved in cancer progression.
-
p53 and VEGFA Pathways in Glioma: In glioma cells, Dauricine was found to upregulate the tumor suppressor protein p53 and downregulate the vascular endothelial growth factor A (VEGFA).[5] This dual action contributes to the inhibition of tumor growth.
References
- 1. Research Progress on Chemical Constituents and Pharmacological Activities of Menispermi Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Dauricine: Review of Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 4. Dauricine: Review of Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pharmacological Effects of Dauricumine on Specific Cell Lines
Introduction
This compound, a bisbenzylisoquinoline alkaloid extracted from the rhizome of Menispermum dauricum, has a long history in traditional Chinese medicine for treating inflammatory conditions.[1] Modern pharmacological research has unveiled its broader therapeutic potential, demonstrating significant anti-cancer, anti-inflammatory, and neuroprotective properties across a variety of cell lines.[2][3] This technical guide provides a comprehensive overview of the pharmacological effects of this compound, focusing on its molecular mechanisms, quantitative effects on specific cell lines, and the experimental protocols used to elucidate these properties.
Anticancer Effects of this compound
This compound exhibits potent anticancer activity by inhibiting proliferation, inducing apoptosis, and arresting the cell cycle in various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and the induction of reactive oxygen species (ROS).
Quantitative Data on Anticancer Activity
The following table summarizes the inhibitory concentrations (IC50) and key effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Key Effects | Reference |
| A549 | Lung Adenocarcinoma | 10.57 µM | Inhibition of viability, migration, and colony formation; G0/G1 cell cycle arrest; ROS-mediated apoptosis. | [4][5] |
| H1299 | Lung Adenocarcinoma | ~15 µM | Significant decrease in cell viability. | [5] |
| A427 | Lung Adenocarcinoma | ~15 µM | Significant decrease in cell viability. | [5] |
| 786-O | Renal Cell Carcinoma | Not Specified | Inhibition of viability; G0/G1 cell cycle arrest; induction of apoptosis via the intrinsic pathway. | [6] |
| Caki-1 | Renal Cell Carcinoma | Not Specified | Inhibition of viability; G0/G1 cell cycle arrest; induction of apoptosis. | [6] |
| A-498 | Renal Cell Carcinoma | Not Specified | Inhibition of viability; G0/G1 cell cycle arrest; induction of apoptosis. | [6] |
| ACHN | Renal Cell Carcinoma | Not Specified | Inhibition of viability; G0/G1 cell cycle arrest; induction of apoptosis. | [6] |
| Colon Cancer Cells | Colon Cancer | Not Specified | Inhibition of proliferation and invasion; induction of apoptosis. | [1] |
| EJ | Bladder Cancer | 3.81-5.15 µg/mL | Inhibition of proliferation. | [7] |
| PC-3M | Prostate Cancer | 3.81-5.15 µg/mL | Inhibition of proliferation. | [7] |
| C6 | Glioma | Not Specified | Inhibition of proliferation, migration, and invasion; induction of apoptosis. | [2][4] |
| U87 | Glioblastoma | Not Specified | Inhibition of proliferation, migration, and invasion; induction of apoptosis. | [2][4] |
| MCF-7 | Breast Cancer | Not Specified | Inhibition of angiogenesis by suppressing HIF-1α and VEGF expression. | [3] |
| A375 | Melanoma | Not Specified | Promotion of cell death. | [3] |
| A2058 | Melanoma | Not Specified | Promotion of cell death. | [3] |
Signaling Pathways in Cancer
1.2.1. Inhibition of the NF-κB Signaling Pathway in Colon Cancer
This compound has been shown to inhibit the proliferation and invasion of colon cancer cells by suppressing the NF-κB signaling pathway.[1] It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the translocation of the p65 subunit to the nucleus.[1] This leads to the downregulation of NF-κB target genes involved in proliferation (e.g., cyclin D1, c-Myc), anti-apoptosis (e.g., Bcl-2, survivin), invasion (e.g., MMP-9), and angiogenesis (e.g., VEGF).[1]
Caption: this compound inhibits the NF-κB signaling pathway.
1.2.2. Inhibition of the PI3K/Akt Signaling Pathway in Renal Cell Carcinoma
In renal cell carcinoma (RCC) cells, this compound's anticancer effects are mediated through the inhibition of the PI3K/Akt signaling pathway.[6] This inhibition leads to cell cycle arrest at the G0/G1 phase and induces apoptosis through the intrinsic pathway, as evidenced by the activation of caspase-9 and caspase-3.[6]
Caption: this compound inhibits the PI3K/Akt signaling pathway.
1.2.3. Induction of ROS-Mediated Apoptosis in Lung Adenocarcinoma
This compound significantly increases the production of reactive oxygen species (ROS) in lung adenocarcinoma cells in a dose-dependent manner.[5] This elevation in ROS disrupts the cellular redox balance, leading to the downregulation of the master redox regulator Nrf2.[5] The increased oxidative stress also triggers the intrinsic apoptotic pathway, characterized by decreased levels of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein BAX and cleaved Caspase 3.[5][8]
Caption: this compound induces ROS-mediated apoptosis.
Anti-inflammatory Effects of this compound
This compound has demonstrated significant anti-inflammatory properties, primarily by inhibiting the NF-κB pathway in various cell types.[3][9] This action reduces the expression of pro-inflammatory cytokines and adhesion molecules.
Quantitative Data on Anti-inflammatory Activity
| Cell Line | Stimulus | Key Effects | Reference |
| HT-29 | Lipopolysaccharide (LPS) | Reduced LPS-induced inflammation. | [3] |
| BEAS-2B | H5N1 Influenza Virus | Decreased expression of TNF-α, IL-6, and IL-1β. | [10] |
| HUVECs | Interleukin-1β (IL-1β) | Alleviated endothelial inflammation by inhibiting the NF-κB pathway. | [9] |
Neuroprotective Effects of this compound
This compound exhibits neuroprotective effects in models of Alzheimer's disease and cerebral ischemia.[3][11][12] Its mechanisms include reducing oxidative stress, preventing apoptosis, and regulating calcium homeostasis.
Quantitative Data on Neuroprotective Activity
| Cell Line | Model of Injury | Key Effects | Reference |
| SH-SY5Y | Overexpression of APPsw, Cu2+ induced oxidative damage | Decreased Aβ1-42 secretion, reduced ROS levels, restored mitochondrial membrane potential and SOD activity, suppressed caspase-3 activation. | [3][12] |
| Rat Cortical Neurons | Hypoxia and Hypoglycemia | Enhanced neuronal survival, inhibited the increase in intracellular Ca2+, and prevented the decrease in mitochondrial membrane potential. | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound.
General Experimental Workflow
A typical workflow to assess the pharmacological effects of this compound on a cell line involves a series of in vitro assays.
Caption: A general workflow for in vitro cell-based assays.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Culture and treat cells with this compound as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
-
Principle: Measures the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with this compound and harvest them.
-
Fix the cells in cold 70% ethanol and store them at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting
-
Principle: Detects and quantifies specific proteins in a cell lysate to study the effect of this compound on signaling pathways.
-
Protocol:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p65, Akt, Caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize the protein levels.
-
Conclusion
This compound is a promising natural compound with a wide range of pharmacological effects. Its ability to modulate critical signaling pathways like NF-κB and PI3K/Akt, and to induce ROS-mediated apoptosis, makes it a strong candidate for further investigation in the development of novel therapies for cancer, inflammatory diseases, and neurodegenerative disorders. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and conduct further preclinical and clinical studies to fully realize the therapeutic potential of this compound.
References
- 1. Dauricine induces apoptosis, inhibits proliferation and invasion through inhibiting NF-kappaB signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dauricine inhibits viability and induces cell cycle arrest and apoptosis via inhibiting the PI3K/Akt signaling pathway in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective effect of dauricine in cortical neuron culture exposed to hypoxia and hypoglycemia: involvement of correcting perturbed calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Dauricumine: A Technical Guide to Early-Stage Therapeutic Research
Introduction: Dauricumine, a bisbenzylisoquinoline alkaloid derived from the roots of Menispermum dauricum, has emerged as a compound of significant interest in preclinical research.[1][2] Possessing a range of pharmacological activities, early-stage studies have highlighted its potential in neuroprotection, anti-inflammatory processes, and oncology.[1][3] This technical guide provides an in-depth overview of the foundational research into this compound's therapeutic possibilities, focusing on quantitative data, experimental methodologies, and the core signaling pathways implicated in its mechanism of action.
Neuroprotective Potential of this compound
Early research indicates that this compound may offer protective effects against neuronal damage, particularly in the context of cerebral ischemia.[1][4] Studies suggest its neuroprotective capabilities are linked to the inhibition of inflammatory processes and the suppression of apoptosis via mitochondrial and other signaling pathways.[4][5][6]
Quantitative Data: Neuroprotection
| Study Type | Model | Compound | Dosage/Concentration | Key Finding | Reference |
| In Vivo | Rat model of transient focal cerebral ischemia | Dauricine | 42 and 84 mg/kg (intragastric gavage) | Significantly reduced cytochrome c release and activation of caspase 9 and 3. | [4] |
| In Vivo | Intracerebroventricular-streptozotocin (ICV-STZ) induced cognitive impairment in rats | Dauricine (in gel) | 1 mg/kg and 2 mg/kg (intranasal) | Enhanced cognitive function and reversed oxidative stress. | [7] |
Experimental Protocols: Neuroprotection
1. In Vivo Model of Cerebral Ischemia/Reperfusion (I/R):
-
Model: Male Wistar or Sprague-Dawley rats undergo a 90-minute temporary occlusion of the middle cerebral artery to induce transient focal cerebral ischemia.[4]
-
Administration: this compound (e.g., 21, 42, 84 mg/kg) is administered by intragastric gavage twice daily for a set period (e.g., 3 days) before inducing ischemia.[4]
-
Apoptosis Assessment (TUNEL Assay): 24 hours post-ischemia, brain samples are collected. Apoptotic changes are evaluated by Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) to detect DNA fragmentation.[4]
-
Histopathology: Brain tissue is stained with haematoxylin-eosin to evaluate the histopathological outcome.[4]
-
Protein Expression Analysis: The mitochondrial pathway is investigated using immunohistochemistry to measure the release of cytochrome c and the activation of caspase-9 and caspase-3. Reverse transcription-polymerase chain reaction (RT-PCR) can be used to determine mRNA expression of these caspases.[4]
Signaling Pathway: Mitochondrial Apoptosis Inhibition
The neuroprotective effect of this compound is partly attributed to its ability to inhibit the intrinsic apoptosis pathway triggered by ischemic events.
Anti-Inflammatory Potential of this compound
This compound has demonstrated significant anti-inflammatory properties in various preclinical models.[1][8] Its primary mechanism involves the suppression of the NF-κB signaling pathway, a central regulator of the inflammatory response.[5][9] This action leads to a reduction in pro-inflammatory cytokines and adhesion molecules.[5][6]
Quantitative Data: Anti-Inflammation
Currently, specific IC50 or percentage inhibition values for this compound's anti-inflammatory effects are not detailed in the provided search results. The data is largely qualitative, describing significant reductions in inflammatory markers.
Experimental Protocols: Anti-Inflammation
1. In Vitro Endothelial Inflammation Model:
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are utilized.
-
Stimulation: HUVECs are stimulated with Interleukin-1 beta (IL-1β) to induce an inflammatory response.
-
Intervention: Cells are treated with this compound to assess its effect on the activation of the NF-κB pathway.
-
Analysis: Western blotting is used to measure the expression of key proteins in the NF-κB pathway, such as nuclear p65, cytosol p65, and IκBα.[9]
2. In Vivo Acute Lung Injury Model:
-
Model: Mice are administered lipopolysaccharide (LPS) to induce acute lung injury.[5]
-
Intervention: this compound is administered to the mice to evaluate its protective effects.
-
Analysis: Lung tissues are harvested to analyze the activation of the NF-κB pathway and the expression of its downstream genes, including ICAM-1, VCAM-1, and E-selectin.[5] Myeloperoxidase (MPO) activity and levels of TNF-α, IL-6, and IL-1β can also be measured to quantify inflammation.[5]
Signaling Pathway: NF-κB Inhibition
This compound alleviates inflammation by inhibiting the NF-κB pathway, preventing the transcription of pro-inflammatory genes.
Anti-Cancer Potential of this compound
This compound exhibits anti-neoplastic properties by inhibiting cell viability, inducing cell cycle arrest, and promoting apoptosis in various cancer cell lines.[8][10] Key mechanisms include the modulation of critical cell survival and growth pathways like PI3K/Akt.[10]
Quantitative Data: Oncology
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| 786-O, Caki-1, A-498, ACHN | Renal Cell Carcinoma (RCC) | MTT Assay | Viability | Effective inhibition observed | [10] |
| LUAD Cells | Lung Adenocarcinoma | ROS Assay | ROS Production | Significant increase at 15 µM | [8] |
Experimental Protocols: Oncology
1. Cell Viability and Proliferation Assays:
-
Cell Lines: A panel of relevant cancer cell lines is used (e.g., RCC lines 786-O, Caki-1, A-498, ACHN).[10]
-
MTT Assay: Cells are treated with varying concentrations of this compound. The MTT assay is performed to measure mitochondrial metabolic activity, which serves as an indicator of cell viability.[10]
2. Cell Cycle Analysis:
-
Method: Flow cytometry is used to analyze cell cycle distribution.
-
Procedure: Cancer cells are treated with this compound, then harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content is measured by a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[10]
3. Apoptosis Detection:
-
Nucleosome ELISA Assay: This assay quantifies histone-complexed DNA fragments (nucleosomes) in the cytoplasm, which is a hallmark of apoptosis.[10]
-
Western Blotting: The expression levels of key apoptosis-related proteins are analyzed. This includes initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3) to determine if apoptosis is mediated by the intrinsic or extrinsic pathway.[10]
4. Signaling Pathway Analysis:
-
Method: Western blotting is employed to investigate the effect of this compound on specific signaling pathways.
-
Procedure: Cells are treated with this compound, and protein lysates are collected. The expression and phosphorylation status of key proteins in the target pathway (e.g., PI3K, Akt) are analyzed to elucidate the mechanism of action.[10]
Signaling Pathway: PI3K/Akt Inhibition
In renal cell carcinoma, this compound induces apoptosis and cell cycle arrest by inhibiting the pro-survival PI3K/Akt signaling pathway.
General Experimental Workflow
The preclinical evaluation of this compound typically follows a structured workflow from in vitro characterization to in vivo validation.
References
- 1. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on Chemical Constituents and Pharmacological Activities of Menispermi Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Dauricine: Review of Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 4. Neuroprotective effects of dauricine against apoptosis induced by transient focal cerebral ischaemia in rats via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effect of dauricine on inflammatory process following focal cerebral ischemia/reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dauricine inhibits viability and induces cell cycle arrest and apoptosis via inhibiting the PI3K/Akt signaling pathway in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Dauricumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dauricumine is a chlorinated alkaloid first identified in the root cultures of Menispermum dauricum DC.[1]. Along with other related alkaloids isolated from this plant, such as dauricumidine and acutumine, it belongs to a class of compounds with significant biological activity. Research suggests that this compound may exert its effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammatory responses. This makes this compound a compound of interest for further investigation in drug discovery and development.
This document provides a detailed protocol for the extraction and purification of this compound from its natural source, the rhizomes of Menispermum dauricum.
Data Presentation: Quantitative Analysis
The following table summarizes representative quantitative data that can be expected at various stages of the this compound extraction and purification process. Please note that actual yields and purity may vary depending on the quality of the plant material and the specific experimental conditions.
| Parameter | Crude Alkaloid Extract | Post Silica Gel Chromatography | Post Sephadex LH-20 Chromatography | Final Purity (by HPLC) |
| Yield (w/w % from dried plant material) | 2.5 - 4.0% | 0.5 - 1.0% | 0.1 - 0.3% | >95% |
| Purity of this compound (relative %) | 5 - 10% | 40 - 60% | 80 - 90% | >95% |
Experimental Protocols
Extraction of Crude Alkaloids from Menispermum dauricum Rhizomes
This protocol utilizes an acid-base extraction method to selectively isolate the alkaloid fraction from the plant material[2].
Materials and Reagents:
-
Dried and powdered rhizomes of Menispermum dauricum
-
0.5% (v/v) Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide (NH₄OH) solution (25% w/v)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Large glass beakers and flasks
-
pH meter or pH indicator strips
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Macerate 1 kg of dried, powdered rhizomes of Menispermum dauricum in 10 L of 0.5% sulfuric acid for 24 hours at room temperature with occasional stirring.
-
Filter the mixture through a Buchner funnel to separate the acidic aqueous extract from the plant residue.
-
Repeat the extraction of the plant residue two more times with fresh 0.5% sulfuric acid (10 L each time) to ensure exhaustive extraction of the alkaloids.
-
Combine the acidic aqueous extracts from all three extractions.
-
Slowly add concentrated ammonium hydroxide solution to the combined acidic extract while stirring continuously until the pH reaches 9-10. This will cause the alkaloids to precipitate out of the solution.
-
Allow the precipitate to settle overnight at 4°C.
-
Decant the supernatant and collect the precipitate by filtration.
-
Wash the precipitate with a small amount of cold distilled water.
-
Dissolve the precipitate in chloroform.
-
Dry the chloroform extract over anhydrous sodium sulfate and filter.
-
Evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Purification of this compound by Column Chromatography
A two-step column chromatography procedure is employed for the purification of this compound from the crude alkaloid extract[3].
Step 2.1: Silica Gel Column Chromatography
Materials and Reagents:
-
Crude alkaloid extract
-
Silica gel (100-200 mesh)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing tank
Procedure:
-
Prepare a silica gel slurry in chloroform and pack it into a glass chromatography column.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate, and then carefully load the dried silica gel with the adsorbed sample onto the top of the prepared column.
-
Elute the column with a step-wise gradient of chloroform-methanol. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10 v/v).
-
Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation by TLC.
-
Combine the fractions containing this compound based on the TLC analysis.
-
Evaporate the solvent from the combined fractions to obtain a this compound-enriched fraction.
Step 2.2: Sephadex LH-20 Column Chromatography
Materials and Reagents:
-
This compound-enriched fraction from the previous step
-
Sephadex LH-20
-
Methanol (MeOH)
-
Glass chromatography column
-
Fraction collector or test tubes
Procedure:
-
Swell the Sephadex LH-20 in methanol for several hours and then pack it into a glass chromatography column.
-
Dissolve the this compound-enriched fraction in a small volume of methanol and load it onto the top of the Sephadex LH-20 column.
-
Elute the column with 100% methanol at a slow flow rate.
-
Collect fractions and monitor for the presence of this compound (e.g., by TLC or HPLC).
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent to obtain purified this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Proposed Signaling Pathway: Inhibition of NF-κB
Caption: Proposed mechanism of this compound via inhibition of the NF-κB pathway.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Dauricumine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dauricumine, also known as dauricine, is a bisbenzylisoquinoline alkaloid isolated from the traditional Chinese medicine Menispermum dauricum. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anti-arrhythmic, and potential anti-cancer effects. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Quantitative Analysis of this compound
A validated LC-MS/MS method is essential for the accurate quantification of this compound in biological matrices. The following tables summarize the key parameters from a validated method for the determination of dauricine in human plasma.
Table 1: LC-MS/MS Parameters for this compound Quantification in Human Plasma
| Parameter | Value |
| Chromatography System | Agilent 1100 Series HPLC or equivalent |
| Mass Spectrometer | Applied Biosystems API 3000 triple quadrupole or equivalent |
| Analytical Column | Agilent TC-C18, 5 µm, 2.1 mm × 150 mm |
| Mobile Phase | Methanol:Water:Glacial Acetic Acid (60:40:0.8, v/v/v) |
| Flow Rate | 0.7 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (this compound) | m/z 625.3 → 206.2 |
| MRM Transition (Internal Standard - Protopine) | m/z 354.1 → 148.1 |
| Linear Range | 1 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Method Validation Summary for this compound Quantification in Human Plasma[1]
| Parameter | Result |
| Intra-day Precision (RSD%) | < 5.9% |
| Inter-day Precision (RSD%) | < 5.9% |
| Accuracy | Within ±9.9% |
| Recovery | Not explicitly stated, but method successfully applied to pharmacokinetic studies. |
Experimental Protocols
Protocol 1: Quantitative Determination of this compound in Human Plasma
This protocol is adapted from a validated method for the analysis of dauricine in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a clean microcentrifuge tube, add 20 µL of internal standard solution (Protopine, 1 µg/mL in methanol).
-
Add 100 µL of 0.2 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate, vortex for 3 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
LC System: Agilent 1100 Series HPLC or equivalent.
-
Column: Agilent TC-C18 (5 µm, 2.1 mm × 150 mm).
-
Mobile Phase: Methanol:Water:Glacial Acetic Acid (60:40:0.8, v/v/v).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
This compound: m/z 625.3 → 206.2
-
Protopine (IS): m/z 354.1 → 148.1
-
Protocol 2: Identification of this compound Metabolites in Rat Urine
This protocol is based on a study that identified dauricine metabolites in rat urine.[2]
1. Sample Preparation (Solid-Phase Extraction)
-
Administer a single oral dose of this compound (100 mg/kg) to rats.
-
Collect urine samples over a 24-hour period.
-
Purify the urine samples using a C18 solid-phase extraction (SPE) cartridge.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the metabolites with methanol.
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Analysis
-
LC System: High-Pressure Liquid Chromatography system.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Methanol/2 mmol/L ammonium acetate (70:30, v/v), adjusted to pH 3.5 with formic acid.
-
Mass Spectrometer: Ion trap mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Full scan MS and MSn to identify metabolites by comparing their mass spectra and fragmentation patterns with the parent drug.
This compound Metabolism
Studies in rats have shown that this compound undergoes extensive metabolism. The major metabolic pathways include N-demethylation, dehydrogenation, demethoxylation, hydroxylation, and conjugation with glucuronic acid and sulfate.[2] At least eight metabolites have been identified in rat urine.[2]
Visualizations
Figure 1: General experimental workflow for the LC-MS/MS analysis of this compound.
Figure 2: Major metabolic pathways of this compound.
Figure 3: this compound's inhibitory effects on key signaling pathways.
Discussion and Future Perspectives
References
Application Note: High-Throughput Cell-Based Screening of Dauricumine for Anti-Cancer Activity
Introduction
Dauricumine, a bisbenzylisoquinoline alkaloid derived from the plant Menispermum dauricum, has garnered significant interest in oncological research. Emerging evidence highlights its potent pharmacological activities, including anti-inflammatory, anti-arrhythmic, and notably, anti-cancer properties.[1][2][3] Studies have demonstrated that this compound can impede the growth of various tumor cells by inducing cell cycle arrest and apoptosis.[4] Its mechanism of action is multifaceted, involving the modulation of key signaling pathways such as NF-κB, downregulation of the master redox regulator Nrf2, and an increase in intracellular Reactive Oxygen Species (ROS), leading to apoptosis.[4][5] This application note provides a comprehensive framework for the high-throughput screening of this compound's anti-cancer activity using robust and reproducible cell-based assays. The protocols detailed herein are designed for researchers in drug discovery and cancer biology to effectively evaluate this compound and its analogs.
Principle of the Assays
This protocol employs a multi-assay approach to construct a comprehensive profile of this compound's anti-cancer effects. The screening cascade begins with a primary cytotoxicity assay to determine the dose-dependent effect on cancer cell viability. Subsequently, secondary assays are employed to elucidate the mechanism of cell death, focusing on the induction of apoptosis and cell cycle arrest.
-
MTT Cell Viability Assay: This colorimetric assay serves as the primary screen to assess cell metabolic activity. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic and necrotic cells.
-
Cell Cycle Analysis: This assay, also based on flow cytometry, uses PI to stain cellular DNA. The DNA content of the cells correlates with specific phases of the cell cycle (G0/G1, S, and G2/M), allowing for the detection of cell cycle arrest at specific checkpoints.
Materials and Reagents
-
Human lung adenocarcinoma cell line (A549)
-
This compound (≥98% purity)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
RNase A
-
Propidium Iodide (PI)
-
96-well and 6-well cell culture plates
-
Flow cytometer
-
Microplate reader
Experimental Protocols
Cell Culture and Maintenance
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
This compound Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% in all treatments to avoid solvent-induced toxicity.
Primary Screening: MTT Cell Viability Assay
-
Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Replace the medium with 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO).
-
Incubate for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Secondary Screening: Annexin V-FITC/PI Apoptosis Assay
-
Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells per well.
-
After 24 hours, treat the cells with this compound at concentrations determined from the MTT assay (e.g., IC50 and 2x IC50) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.
Secondary Screening: Cell Cycle Analysis
-
Seed and treat A549 cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation
Quantitative data from the assays should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on A549 Cells (MTT Assay)
| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.07 | 94.4 |
| 5 | 1.02 | 0.06 | 81.6 |
| 10 | 0.85 | 0.05 | 68.0 |
| 25 | 0.61 | 0.04 | 48.8 |
| 50 | 0.35 | 0.03 | 28.0 |
| 100 | 0.15 | 0.02 | 12.0 |
| IC50 (µM) | ~26 |
Table 2: Apoptosis Induction by this compound in A549 Cells (Annexin V/PI Assay)
| Treatment | % Live Cells (Q4) | % Early Apoptosis (Q3) | % Late Apoptosis (Q2) | % Necrosis (Q1) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound (25 µM) | 55.8 ± 3.5 | 28.9 ± 2.8 | 12.1 ± 1.5 | 3.2 ± 0.7 |
| This compound (50 µM) | 20.1 ± 2.9 | 45.3 ± 4.1 | 29.5 ± 3.3 | 5.1 ± 0.9 |
Table 3: Effect of this compound on A549 Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 58.3 ± 2.4 | 25.1 ± 1.8 | 16.6 ± 1.5 |
| This compound (25 µM) | 72.5 ± 3.1 | 15.2 ± 1.9 | 12.3 ± 1.3 |
| This compound (50 µM) | 78.9 ± 3.8 | 10.5 ± 1.5 | 10.6 ± 1.1 |
Visualizations
References
- 1. [PDF] Dauricine: Review of Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 2. Dauricine: Review of Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dauricine - Lifeasible [lifeasible.com]
Application Notes and Protocols: Elucidating the Mechanism of Action of Dauricumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dauricumine, a bisbenzylisoquinoline alkaloid, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Emerging evidence suggests that its therapeutic potential stems from the modulation of key cellular signaling pathways. These application notes provide a detailed experimental framework for researchers to investigate the mechanism of action of this compound, focusing on its effects on cell viability, apoptosis, and the NF-κB, PI3K/Akt, and p53 signaling pathways. The following protocols are designed to offer comprehensive, step-by-step guidance for conducting these essential experiments.
Experimental Design Overview
A logical workflow is crucial for systematically dissecting the molecular mechanisms of this compound. The following diagram outlines a suggested experimental approach, starting from broad cellular effects and progressively focusing on specific molecular targets.
Caption: A suggested experimental workflow for investigating the mechanism of action of this compound.
Data Presentation
Quantitative data from the following experiments should be recorded and summarized in the tables below for clear comparison between control and this compound-treated groups.
Table 1: Cell Viability (MTT Assay)
| Treatment Group | This compound Conc. (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0 | 100 | |
| This compound | X | ||
| This compound | Y | ||
| This compound | Z |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Treatment Group | This compound Conc. (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z |
Table 3: NF-κB Luciferase Reporter Assay
| Treatment Group | This compound Conc. (µM) | Firefly Luciferase Activity | Renilla Luciferase Activity | Relative Luciferase Units |
| Vehicle Control | 0 | |||
| This compound | X | |||
| This compound | Y | |||
| This compound | Z | |||
| Positive Control (e.g., TNF-α) | N/A |
Table 4: Western Blot Densitometry Analysis
| Target Protein | Treatment Group | This compound Conc. (µM) | Relative Band Intensity (normalized to loading control) |
| p-p65 | Vehicle Control | 0 | |
| This compound | X | ||
| p-Akt | Vehicle Control | 0 | |
| This compound | X | ||
| Cleaved Caspase-3 | Vehicle Control | 0 | |
| This compound | X | ||
| Bax | Vehicle Control | 0 | |
| This compound | X | ||
| Bcl-2 | Vehicle Control | 0 | |
| This compound | X |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on cell viability and proliferation by measuring the metabolic activity of living cells.[3][4][5][6][7]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
This compound stock solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[8][9][10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFDA/H2DCFDA assay measures cellular ROS levels.[12][13][14][15][16]
Materials:
-
DCFDA/H2DCFDA Cellular ROS Assay Kit
-
Cell culture medium without phenol red
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with 1X Assay Buffer.
-
Stain the cells with a 20 µM working solution of H2DCFDA for 30-45 minutes at 37°C in the dark.
-
Wash the cells with 1X Assay Buffer.
-
Treat the cells with this compound and a vehicle control. A positive control such as pyocyanin can also be used.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.
NF-κB Signaling Pathway Analysis
The NF-κB pathway is a key regulator of inflammation and cell survival.
a) NF-κB Luciferase Reporter Assay [17][18][19][20][21]
Materials:
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with this compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
b) Western Blot for NF-κB Subunits
Materials:
-
Antibodies against p65, phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH)
-
Cell lysis buffer
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Protocol:
-
Prepare nuclear and cytosolic extracts from this compound-treated and control cells.
-
Perform Western blotting to detect the levels of p65 in the nuclear fraction and IκBα in the cytosolic fraction.
-
Use an antibody specific for phosphorylated p65 to assess its activation.
Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway Analysis
The PI3K/Akt pathway is critical for cell survival and proliferation.
a) PI3K/Akt Kinase Activity Assays [22][23][24][25][26][27][28][29]
Materials:
-
PI3K or Akt Kinase Activity Assay Kit
-
Cell lysis buffer
-
Microplate reader or Western blot equipment depending on the kit
Protocol:
-
Treat cells with this compound.
-
Prepare cell lysates.
-
Perform the kinase activity assay according to the manufacturer's instructions. These kits often involve immunoprecipitation of the kinase followed by a reaction with a specific substrate.
b) Western Blot for Akt Phosphorylation
Protocol:
-
Prepare whole-cell lysates from this compound-treated and control cells.
-
Perform Western blotting using antibodies against total Akt and phospho-Akt (Ser473 or Thr308) to determine the activation state of Akt.
Caption: Potential inhibitory effect of this compound on the PI3K/Akt signaling pathway.
p53 Signaling Pathway Analysis
The tumor suppressor p53 plays a crucial role in cell cycle arrest and apoptosis.
a) Chromatin Immunoprecipitation (ChIP) for p53 [30][31][32][33][34]
Materials:
-
ChIP Assay Kit
-
Antibody against p53
-
Primers for qPCR targeting known p53-responsive gene promoters (e.g., PUMA, BAX)
Protocol:
-
Treat cells with this compound.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and sonicate the chromatin.
-
Immunoprecipitate the chromatin with an anti-p53 antibody.
-
Reverse the cross-links and purify the DNA.
-
Perform qPCR to quantify the enrichment of p53 target gene promoters.
b) Western Blot for p53 and Apoptosis-Related Proteins
Protocol:
-
Prepare whole-cell lysates.
-
Perform Western blotting using antibodies against p53, Bax, Bcl-2, and cleaved caspase-3 to assess the activation of the apoptotic cascade.
Conclusion
The experimental design and detailed protocols provided in these application notes offer a robust framework for elucidating the mechanism of action of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and further guide drug development efforts. The structured data presentation and visual representation of signaling pathways will aid in the clear interpretation and communication of experimental findings.
References
- 1. [PDF] Dauricine: Review of Pharmacological Activity | Semantic Scholar [semanticscholar.org]
- 2. Dauricine: Review of Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 15. abcam.com [abcam.com]
- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual-Luciferase Reporter Assay for Detection of NF-κB Activity [bio-protocol.org]
- 18. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 19. bowdish.ca [bowdish.ca]
- 20. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. PI3K (p120γ) Protocol [france.promega.com]
- 23. promega.es [promega.es]
- 24. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 26. abcam.com [abcam.com]
- 27. abcam.com [abcam.com]
- 28. promega.com [promega.com]
- 29. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ChIP for identification of p53 responsive DNA promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]
- 32. Chromatin Immunoprecipitation assay (ChIP) [bio-protocol.org]
- 33. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. ChIP-on-chip to Identify Mutant p53 Targets | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Maximizing Dauricumine Yield from Menispermum dauricum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Dauricumine from its natural source, Menispermum dauricum.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield of total alkaloids from Menispermum dauricum rhizomes?
The total alkaloid content in the dried rhizome of Menispermum dauricum typically ranges from 1.7% to 2.5%.[1] this compound is one of several chlorinated alkaloids within this fraction.
Q2: Which part of the Menispermum dauricum plant is the best source for this compound?
The rhizomes of Menispermum dauricum are the primary source for isolating this compound and other related alkaloids.[1][2]
Q3: Are there alternative methods to whole plant extraction for producing this compound?
Yes, root cultures of Menispermum dauricum have been shown to produce this compound and other chlorinated alkaloids.[3] This method offers a more controlled environment for production and can be manipulated to potentially increase the yield of specific compounds.
Q4: What is the immediate precursor to this compound in its biosynthetic pathway?
Studies on M. dauricum root cultures have shown that dechlorothis compound is the principal precursor to chlorinated alkaloids, including this compound.[4] this compound is suggested to be the first chlorinated alkaloid formed in this pathway.[3]
Data Presentation: Factors Influencing this compound & Total Alkaloid Yield
| Factor | Method/Condition | Observation | Potential Impact on this compound Yield |
| Extraction Method | Microwave-Assisted Extraction (MAE) | Optimal for other alkaloids from M. dauricum at 60°C for 11 min with 70:30 ethanol-water. | Likely enhances extraction efficiency of this compound. |
| Extraction Solvent | Acidic Water (e.g., 0.1-1% H₂SO₄ or HCl) | Increases the solubility of alkaloids, which are present as salts in the plant. | Potentially high extraction yield, but may extract more impurities. |
| Extraction Solvent | Ethanol or Methanol | Both free base and salt forms of alkaloids are soluble in these solvents. | Good for extracting a broad range of alkaloids with fewer water-soluble impurities. |
| Plant Source | Wild vs. Cultivated | Wild plants may have higher concentrations of secondary metabolites due to environmental stress. | Wild-harvested rhizomes might yield more this compound, but this can be variable. |
| Biotechnological Production | M. dauricum Root Cultures | Produces this compound and other chlorinated alkaloids. | Offers a controllable system to optimize this compound production. |
| Biosynthesis | Precursor Availability | Dechlorothis compound is the direct precursor. | Supplementing cultures with precursors could potentially increase yield. |
| Biosynthesis | Metabolic Conversion | This compound can be converted to acutumine and acutumidine. | Shortening culture time or inhibiting subsequent enzymatic steps could increase this compound accumulation. |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Alkaloids from M. dauricum Rhizomes
This protocol is adapted from a method optimized for the extraction of other alkaloids from Menispermum dauricum.
1. Sample Preparation:
- Dry the rhizomes of Menispermum dauricum at 40-50°C to a constant weight.
- Grind the dried rhizomes into a fine powder (approximately 40-60 mesh).
2. Extraction:
- Weigh 1.0 g of the powdered rhizome and place it in a microwave extraction vessel.
- Add 20 mL of 70% (v/v) ethanol in water to the vessel (solvent-to-solid ratio of 20:1).
- Secure the vessel in the microwave extractor.
- Set the extraction parameters:
- Temperature: 60°C
- Time: 11 minutes
- Power: (Adjust to maintain the target temperature)
- After extraction, allow the vessel to cool to room temperature.
3. Post-Extraction Processing:
- Filter the extract through Whatman No. 1 filter paper.
- Collect the filtrate and re-extract the residue with another 10 mL of 70% ethanol under the same conditions to ensure complete extraction.
- Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
- Store the crude extract at 4°C for further purification.
Protocol 2: Purification of this compound using Column Chromatography
1. Preparation of the Crude Extract for Chromatography:
- Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., chloroform).
- If the extract does not fully dissolve, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the extract in a suitable solvent (e.g., methanol), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
2. Column Preparation:
- Select a glass column of appropriate size based on the amount of crude extract.
- Prepare a slurry of silica gel (60-120 mesh) in the initial, non-polar mobile phase (e.g., 100% chloroform).
- Pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.
- Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and solvent.
3. Elution:
- Carefully load the dissolved or adsorbed sample onto the top of the column.
- Begin elution with the initial mobile phase (e.g., chloroform).
- Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol (e.g., starting with 1% methanol in chloroform and increasing in a stepwise or gradient manner).
- Collect fractions of the eluate in separate test tubes.
4. Fraction Analysis:
- Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate.
- Use a suitable solvent system for the TLC and visualize the spots under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).
- Combine the fractions that contain pure this compound.
5. Final Steps:
- Evaporate the solvent from the combined pure fractions to obtain isolated this compound.
- Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, LC-MS, and NMR.
Mandatory Visualization
Biosynthetic Pathway: Final Step of this compound Formation
References
- 1. Research Progress on Chemical Constituents and Pharmacological Activities of Menispermi Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloids from Menispermum dauricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorinated alkaloids in Menispermum dauricum DC: root culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of dechlorothis compound into chlorinated alkaloids in Menispermum dauricum root culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Dauricumine solubility issues in aqueous buffers
Here is a technical support center for researchers working with Dauricumine.
Welcome to the . This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges related to the aqueous solubility of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I'm trying to dissolve this compound directly into my aqueous buffer (e.g., PBS, cell culture media), but it won't dissolve or forms a precipitate immediately. What should I do?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility. You should always prepare a concentrated stock solution in an appropriate organic solvent first and then dilute it into your aqueous buffer.
-
Immediate Action: Prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO). This compound is generally soluble in DMSO.
-
Dilution Strategy: When diluting the DMSO stock into your aqueous buffer, do so in a stepwise manner while vortexing or stirring the buffer. This prevents the compound from precipitating out due to a sudden change in solvent polarity. For cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent toxicity.[1]
-
Workflow: Follow the decision tree below to troubleshoot precipitation upon dilution.
Q2: My this compound solution is clear initially, but a precipitate forms over time or after a freeze-thaw cycle. Why is this happening and how can I prevent it?
A2: This is likely due to the compound crashing out of a supersaturated solution. Temperature shifts are a primary cause of precipitation for many compounds dissolved in cell culture media.[2]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Working Solutions: Prepare working solutions fresh from the stock solution immediately before each experiment. Do not store dilute aqueous solutions of this compound for extended periods.
-
Media Components: Be aware that components in complex media (e.g., salts, proteins) can interact with this compound and reduce its solubility over time. High concentrations of calcium salts, in particular, are prone to precipitation.[2]
Q3: I need to use a higher concentration of this compound than I can achieve with a simple DMSO dilution. What are my options?
A3: For higher concentrations, you will need to employ more advanced solubilization techniques. The choice depends on your experimental system (e.g., in vitro, in vivo).
-
pH Adjustment: this compound is a bisbenzylisoquinoline alkaloid, and its solubility is likely pH-dependent. Adjusting the pH of the buffer may increase its solubility.[3][4] (See Protocol 2).
-
Co-solvents: In addition to DMSO, other co-solvents can be used, especially for in vivo formulations. Common co-solvents include PEG400, glycerol, and Tween 80.[1][5][6]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, increasing their apparent water solubility.[7][8][9] (See Protocol 3).
-
Liposomal Formulations: Encapsulating this compound within liposomes can significantly increase its concentration in aqueous solutions and is a common strategy for drug delivery.[10][11][12] (See Protocol 4).
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store a this compound stock solution?
A1: The recommended method is to dissolve this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[1] Aliquot the stock solution into small, single-use volumes and store them tightly sealed at -80°C for long-term storage (months) or -20°C for short-term storage (weeks).[1] Always bring the stock solution to room temperature before opening to minimize water absorption. For a detailed procedure, see Protocol 1.
Q2: How can I increase the solubility of this compound for in vivo animal studies?
A2: For in vivo studies, it's crucial to use a biocompatible formulation. While a low percentage of DMSO can be used, precipitation upon injection is a risk.[1] Better options include:
-
Co-solvent systems: A mixture of solvents like PEG400, Tween 80, and saline is a common choice.
-
Cyclodextrin complexes: Using cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance aqueous solubility.[7][8]
-
Liposomal formulations: This is an advanced but highly effective method for improving bioavailability and potentially reducing toxicity.[10][11]
Q3: Can I use sonication or heating to help dissolve this compound?
A3: Gentle warming (e.g., to 37°C) and brief sonication can help dissolve this compound in the initial organic solvent (like DMSO) but should be used with caution as excessive heat can degrade the compound. These methods are generally not sufficient to overcome the fundamental insolubility of this compound in aqueous buffers and may lead to the formation of a supersaturated solution that precipitates upon cooling.
Q4: this compound appears to affect the PI3K/Akt signaling pathway. How does this work?
A4: Studies on the related compound dauricine show that it inhibits the PI3K/Akt signaling pathway.[13] This inhibition leads to downstream effects such as cell cycle arrest at the G0/G1 phase and the induction of apoptosis. This compound likely acts by inhibiting the phosphorylation and subsequent activation of key proteins like PI3K and Akt in the pathway.[13]
Quantitative Data Summary
The following tables provide illustrative data on this compound solubility using common enhancement techniques. Note that exact values may vary based on specific buffer composition, purity of the compound, and temperature.
Table 1: Effect of Co-solvent (DMSO) and pH on this compound Solubility in PBS
| Buffer (PBS) pH | % DMSO (v/v) | Estimated Solubility (µg/mL) |
| 7.4 | 0.1 | < 1 |
| 7.4 | 0.5 | ~5 |
| 7.4 | 1.0 | ~15 |
| 5.0 | 0.5 | ~10 |
| 8.5 | 0.5 | ~2 |
Table 2: Solubility Enhancement using Cyclodextrins in Water
| Cyclodextrin Type | Concentration (% w/v) | Estimated Solubility (µg/mL) | Fold Increase |
| None | 0 | < 0.5 | - |
| β-Cyclodextrin (β-CD) | 1.5 | ~25 | ~50x |
| Hydroxypropyl-β-CD (HP-β-CD) | 5 | ~200 | ~400x |
| Sulfobutylether-β-CD (SBE-β-CD) | 5 | ~350 | ~700x |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a 20 mM stock solution of this compound (MW: 608.7 g/mol ) in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 6.09 mg of this compound powder into the tube.
-
Add 500 µL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C may be applied if dissolution is slow.
-
The final concentration will be 20 mM.
-
Aliquot into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Store aliquots at -80°C.
-
Protocol 2: Solubilization using pH Adjustment
-
Objective: To determine the effect of pH on this compound solubility in a citrate-phosphate buffer system.
-
Materials:
-
This compound powder
-
Citric acid, Dibasic sodium phosphate
-
Deionized water
-
pH meter
-
Shaking incubator
-
-
Procedure:
-
Prepare a series of 50 mM citrate-phosphate buffers with pH values ranging from 4.0 to 8.0.
-
Add an excess amount of this compound powder to 1 mL of each buffer in separate sealed vials.
-
Place the vials in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC-UV.
-
Plot the solubility (µg/mL) against the buffer pH to identify the optimal pH range for solubilization.
-
Protocol 3: Solubilization using Cyclodextrin Inclusion Complexation
-
Objective: To prepare a this compound solution using HP-β-CD.
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., 10 g of HP-β-CD in a final volume of 100 mL).
-
While stirring the HP-β-CD solution, slowly add this compound powder to achieve the desired final concentration.
-
Continue stirring the mixture at room temperature for 12-24 hours, protected from light, to allow for the formation of the inclusion complex.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
The resulting clear solution contains the this compound:HP-β-CD inclusion complex.
-
Protocol 4: Preparation of a Liposomal this compound Formulation (Thin-Film Hydration Method)
-
Objective: To encapsulate this compound into liposomes to improve its solubility and stability in aqueous media.
-
Materials:
-
This compound
-
Soybean Lecithin or other phospholipid (e.g., DSPC)
-
Cholesterol
-
Chloroform and Methanol
-
Rotary evaporator
-
Probe sonicator or extruder
-
Aqueous buffer (e.g., PBS pH 7.4)
-
-
Procedure:
-
Lipid Film Formation:
-
Dissolve the chosen phospholipid (e.g., 100 mg), cholesterol (e.g., 25 mg), and this compound (e.g., 10 mg) in a chloroform/methanol solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a controlled temperature (e.g., 40°C) to evaporate the organic solvents, leaving a thin, dry lipid film on the flask wall.
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., 10 mL of PBS) to the flask containing the lipid film.
-
Hydrate the film by rotating the flask (without vacuum) at a temperature above the lipid phase transition temperature for 1-2 hours. This will form large, multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs), the liposome suspension must be downsized.
-
Sonication: Use a probe sonicator on ice to sonicate the suspension in short bursts until the solution becomes translucent.
-
Extrusion (Recommended): Repeatedly pass the liposome suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a liposome extruder. This method provides better size uniformity.
-
-
Purification:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Characterize the final liposomal formulation for particle size, zeta potential, and encapsulation efficiency.
-
-
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmatutor.org [pharmatutor.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. The liposomal formulation of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Liposomal Formulations in Clinical Use: An Updated Review [mdpi.com]
- 13. Dauricine inhibits viability and induces cell cycle arrest and apoptosis via inhibiting the PI3K/Akt signaling pathway in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dauricumine Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Dauricumine bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is assay variability a concern?
This compound is a bisbenzylisoquinoline alkaloid isolated from the rhizomes of Menispermum dauricum. It exhibits a range of biological activities, including potential anti-cancer and cardiovascular effects. Variability in bioassays can obscure the true biological activity of this compound, leading to inconsistent results and hindering drug development efforts.
Q2: What are the primary sources of variability in this compound bioassays?
Sources of variability can be broadly categorized into three areas:
-
Sample Preparation and Handling: Inconsistencies in solvent selection, stock solution stability, and dilution accuracy.
-
Assay Conditions: Fluctuations in pH, temperature, and incubation times.
-
Detection and Data Analysis: Instrument variability, choice of detection method, and inappropriate data processing.
Q3: How does the purity of this compound impact bioassay results?
The purity of the this compound sample is critical. Impurities can interfere with the assay, leading to either artificially inflated or suppressed activity. It is essential to use highly purified this compound and to characterize its purity using methods like HPLC-MS.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Pipetting errors- Inconsistent cell seeding density- Edge effects on the microplate | - Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity. |
| Poor Z'-factor | - Low signal-to-noise ratio- Suboptimal reagent concentrations- Inconsistent incubation times | - Optimize the concentration of this compound and control compounds.- Ensure all reagents are at the correct working concentration.- Use a precise timer for all incubation steps. |
| Inconsistent IC50 Values | - Solvent effects (e.g., DMSO concentration)- pH sensitivity of the compound or assay- Degradation of this compound stock solutions | - Maintain a consistent final solvent concentration across all wells (typically ≤0.5% DMSO).- Use a buffered solution to maintain a stable pH throughout the assay.- Prepare fresh stock solutions or aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Assay Drift Over Time | - Temperature fluctuations in the incubator- Evaporation from microplate wells | - Monitor and record incubator temperature regularly.- Use plate sealers to minimize evaporation during long incubation periods. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Accurately weigh 5.95 mg of this compound (MW: 594.7 g/mol ).
-
Dissolve in 1 mL of 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small volumes and store at -80°C, protected from light.
-
-
Working Solutions:
-
Thaw a stock solution aliquot on ice.
-
Perform serial dilutions in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM).
-
Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: General experimental workflow for a this compound cell viability assay.
Caption: A potential signaling pathway modulated by this compound.
Technical Support Center: Dauricumine Dose-Response Curve Optimization
Disclaimer: As of late 2025, publicly available research providing specific dose-response curve data for dauricumine is limited. This guide will utilize data from the closely related and extensively studied bisbenzylisoquinoline alkaloid, dauricine , also isolated from Menispermum dauricum, to provide a comprehensive framework for dose-response curve optimization. The principles and methodologies described herein are broadly applicable to novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for dauricine in in vitro studies?
A1: Based on published literature, the effective concentration of dauricine in various cancer cell lines typically ranges from 5 µM to 20 µM. For instance, significant decreases in cell viability were observed in A549, H1299, A427, and Lewis Lung Carcinoma (LLC) cells starting from 5 µM of dauricine in a dose-dependent manner[1]. In colon cancer cell lines (HCT116, HCT8, SW620, and SW480), dauricine at concentrations up to 20 µM has been shown to inhibit cell growth, induce G1 phase cell-cycle arrest, and promote apoptosis[2].
Q2: What are the known signaling pathways affected by dauricine?
A2: Dauricine has been reported to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. These include the inhibition of the PI3K/Akt signaling pathway in renal cell carcinoma and the suppression of the NF-κB signaling pathway in colon cancer and inflammatory responses[2][3].
Q3: What are the common methods to assess the dose-response effect of dauricine?
A3: Commonly used in vitro assays to determine the dose-response of dauricine include the MTT assay for cell viability, colony formation assays for long-term proliferative potential, flow cytometry for cell cycle analysis, and nucleosome ELISA or TUNEL assays for apoptosis detection[1][3]. Western blotting is also crucial for analyzing the expression of proteins in the targeted signaling pathways[3].
Q4: Are there any known toxic effects of dauricine at higher concentrations?
A4: Yes, toxic effects have been observed at higher concentrations. For example, in human lung cell lines (BEAS-2B, WI-38, and A549), dauricine at 40 µM for 24 hours resulted in up to 60% cell death[4]. In vivo studies with male CD-1 mice showed that a dose of 150 mg/kg caused significant alveolar edema and hemorrhage[4]. Therefore, careful dose selection is critical to distinguish between therapeutic and toxic effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays (e.g., MTT). | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant dose-response effect is observed. | - this compound/dauricine concentration is too low.- Incubation time is too short.- The cell line is resistant.- Compound instability. | - Expand the concentration range to higher doses.- Perform a time-course experiment (e.g., 24, 48, 72 hours).- Test on a different, potentially more sensitive, cell line.- Prepare fresh stock solutions and protect from light if the compound is light-sensitive. |
| All cells die, even at the lowest concentration. | - The concentration range is too high.- Contamination of cell culture or compound stock. | - Perform a broader range-finding experiment with serial dilutions starting from a much lower concentration (e.g., nanomolar range).- Check for contamination in cell cultures and use sterile filtering for the compound stock solution. |
| Inconsistent results in Western blot analysis of signaling pathways. | - Poor antibody quality.- Issues with protein extraction or quantification.- Suboptimal transfer conditions. | - Validate antibodies with positive and negative controls.- Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading.- Optimize transfer time and voltage based on the molecular weight of the target proteins. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of dauricine on various cancer cell lines as reported in the literature.
Table 1: Effect of Dauricine on Lung Adenocarcinoma (LUAD) Cell Viability
| Cell Line | Concentration (µM) | Effect | Reference |
| A549 | 5 | Significant decrease in cell viability | [1] |
| H1299 | 5 | Significant decrease in cell viability | [1] |
| A427 | 5 | Significant decrease in cell viability | [1] |
| LLC | 5 | Significant decrease in cell viability | [1] |
Table 2: Dose-Dependent Effects of Dauricine on Colon Cancer Cells (HCT116)
| Concentration (µM) | Incubation Time | Effect | Reference |
| 0-20 | 8 days | Inhibition of cell growth | [2] |
| 0-20 | 12 and 24 hours | G1 phase cell-cycle arrest | [2] |
| 0-20 | 36 hours | Induction of cell apoptosis | [2] |
| 0-20 | 6 hours | Inhibition of NF-κB signaling pathway activation | [2] |
| 5, 10, 20 | 36 hours | Apoptotic rates of 7.8%, 14.4%, 19.8%, and 29.7% respectively | [2] |
Experimental Protocols
1. MTT Cell Viability Assay
-
Objective: To determine the effect of this compound/dauricine on cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the compound and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To assess the effect of this compound/dauricine on the expression and phosphorylation of key signaling proteins (e.g., Akt, p-Akt, p65, IκBα).
-
Methodology:
-
Treat cells with the compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Workflow for Dose-Response Analysis.
Caption: Dauricine's Inhibition of PI3K/Akt Pathway.
Caption: Dauricine's Inhibition of NF-κB Pathway.
References
Technical Support Center: Dauricumine Handling and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of Dauricumine during storage. As specific degradation studies on this compound are limited in published literature, this guide is based on general principles for the stabilization of bisbenzylisoquinoline alkaloids and other sensitive pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: Based on the general knowledge of alkaloids and other complex organic molecules, the primary factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, oxygen, and inappropriate pH levels in solutions.[1][2] Light, particularly UV light, can induce photo-degradation.[2] Heat can accelerate chemical reactions leading to decomposition.[3][4] Oxidative degradation can occur in the presence of oxygen, and pH extremes can lead to hydrolysis or other chemical transformations.
Q2: What are the ideal storage conditions for solid this compound?
A2: For solid (powder) this compound, it is recommended to store it in a cool, dark, and dry place.[1] Specifically, storage in a tightly sealed, opaque container at refrigerated temperatures (2-8°C) is advisable for long-term stability.[2][4] For very sensitive materials, storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.[5][6]
Q3: How should I store this compound in solution?
A3: this compound solutions are likely more susceptible to degradation than the solid form. It is crucial to use high-purity, degassed solvents. Solutions should be stored in amber vials or containers wrapped in aluminum foil to protect from light.[7][8][9] Refrigeration (2-8°C) is highly recommended.[3][5] For long-term storage, freezing (-20°C or -80°C) may be an option, but it is essential to first confirm the stability of this compound under these conditions, as freezing can sometimes affect compound stability.[10] The choice of solvent and the pH of the solution are also critical and should be optimized for stability.
Q4: Are there any known stabilizers that can be used for this compound?
A4: While there are no specific studies on stabilizers for this compound, general strategies for alkaloid stabilization can be applied. The use of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), in solutions can help mitigate oxidative degradation.[6] Adjusting the pH of the solution to a range where this compound is most stable (which would need to be determined experimentally) can also be effective.
Troubleshooting Guides
Problem: I am observing a loss of this compound potency or the appearance of unknown peaks in my analysis.
This guide will help you troubleshoot potential degradation issues with your this compound samples.
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying the cause of this compound degradation.
| Potential Cause | Recommended Action |
| Improper Storage Temperature | For solid samples and solutions, store at 2-8°C. For long-term storage, consider -20°C or -80°C after confirming stability.[2][4][10] |
| Exposure to Light | Store this compound, both solid and in solution, in amber or opaque containers.[7][8][9] Minimize exposure to ambient light during handling. |
| Oxidative Degradation | For long-term storage, consider purging containers with an inert gas like nitrogen or argon.[5][6] Use degassed solvents for preparing solutions. |
| Inappropriate Solvent/pH | If in solution, ensure the solvent is of high purity. The pH of buffered solutions should be optimized; a pH stability study is recommended. |
| Contamination | Ensure all glassware and equipment are scrupulously clean. Use sterile filtration for solutions if appropriate. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Protection | Atmosphere | Container |
| Solid (Powder) | 2-8°C (short-term) -20°C (long-term) | Required | Ambient (short-term) Inert gas (long-term) | Tightly sealed, opaque vial |
| In Solution | 2-8°C | Required | Inert gas overlay recommended | Tightly sealed, amber glass vial |
Table 2: General Parameters for Analytical Method Development for this compound Stability Testing
| Parameter | Recommendation |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for analyzing bisbenzylisoquinoline alkaloids.[11][12] |
| Column | A C18 reversed-phase column is often suitable. |
| Mobile Phase | A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[12] |
| Detection Wavelength | To be determined by UV-Vis spectrophotometry of a pure this compound solution. |
| Quantification | Use of a validated reference standard and a calibration curve is necessary for accurate quantification. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
Forced Degradation Experimental Workflow
Caption: Experimental workflow for conducting a forced degradation study of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the stock solution at 60°C for a specified time.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light.
-
-
Analysis: Analyze the stressed samples at different time points using a developed HPLC method. A diode array detector (DAD) and a mass spectrometer (MS) will be useful for identifying and characterizing the degradation products.
Protocol 2: Long-Term Stability Study
This protocol outlines a basic long-term stability study to determine the appropriate storage conditions and shelf-life of this compound.
-
Sample Preparation: Prepare multiple aliquots of solid this compound and this compound in a chosen solvent system in the final intended storage containers.
-
Storage Conditions: Store the aliquots under different conditions:
-
-20°C (Freezer)
-
2-8°C (Refrigerator)
-
25°C/60% RH (Controlled Room Temperature)
-
40°C/75% RH (Accelerated Stability)
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months).
-
Analysis: Analyze the samples for purity and concentration of this compound using a validated, stability-indicating HPLC method. Monitor for the appearance of degradation products.
Mandatory Visualization
Hypothetical this compound Degradation Pathway
Given that this compound is a bisbenzylisoquinoline alkaloid, its degradation may involve oxidation or hydrolysis of its ether linkages or modifications to the isoquinoline rings, similar to what is observed with other alkaloids like berberine.[13][14]
Caption: Hypothetical degradation pathways for this compound based on its chemical structure.
References
- 1. mitrascience.com [mitrascience.com]
- 2. viallabeller.com [viallabeller.com]
- 3. Beyond the Harvest: Optimal Conditions for Storing Plant Extracts [greenskybio.com]
- 4. Temperature-Sensitive Drugs List and How to Store Them Safely [burtsrx.com]
- 5. Sciencemadness Discussion Board - Can refrigeration lesson the life of an alkaloid? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemistai.org [chemistai.org]
- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. camlab.co.uk [camlab.co.uk]
- 9. How To [chem.rochester.edu]
- 10. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of bisbenzylisoquinoline alkaloids by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of bisbenzylisoquinoline alkaloids by high-performance liquid chromatography (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berberine Degradation Characteristics and its Degradation Pathway by a Newly Isolated Berberine-Utilizing Agrobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research progress on the pharmacological effects of berberine targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dauricumine Dosage Refinement for Animal Studies
Welcome to the technical support center for researchers utilizing dauricumine in pre-clinical animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in refining your experimental dosage and protocols.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in a new animal study?
A1: Determining a starting dose requires careful consideration of the animal model, the intended therapeutic effect, and the route of administration. Based on available literature, here are some evidence-based starting points:
-
For neuroprotection studies in rats (MCAO model):
-
For pharmacokinetic studies in rats:
It is crucial to conduct a pilot study with a small cohort of animals to establish the optimal dose range for your specific experimental conditions.
Q2: How can I optimize the this compound dosage for my specific research question (e.g., anti-inflammatory vs. anti-cancer effects)?
A2: Dose optimization is a critical step to ensure meaningful and reproducible results. A systematic approach is recommended:
-
Literature Review: Thoroughly review existing studies on this compound for similar applications to identify a potential effective dose range.
-
Dose-Response Pilot Study: Conduct a pilot study with multiple dose levels (e.g., low, medium, and high) to determine the dose-dependent effects. This will help identify the minimal effective dose and a potential maximum tolerated dose.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources allow, conducting a PK/PD study can provide valuable insights into the relationship between drug concentration and its therapeutic effect, aiding in the selection of an optimal dosing regimen.
-
Monitor for Efficacy and Toxicity: Continuously monitor the animals for both therapeutic outcomes and any signs of toxicity. Adjust the dosage as needed based on these observations.
Q3: What are the common routes of administration for this compound in animal studies, and how do they affect the dosage?
A3: The choice of administration route significantly impacts the bioavailability and, consequently, the required dosage of this compound.
-
Intravenous (i.v.) Administration: This route ensures 100% bioavailability, and lower doses are typically required. A known i.v. dose in rats is 2 mg/kg for pharmacokinetic studies.[4]
-
Intraperitoneal (i.p.) Injection: This is a common route in rodent studies, offering rapid absorption. Doses of 5 and 10 mg/kg have been used for neuroprotection studies in rats.[1][2]
-
Oral Gavage: This method is used for direct oral administration. Due to potential first-pass metabolism, oral doses are generally higher than parenteral doses. Studies in rats have used oral gavage doses ranging from 5 mg/kg for pharmacokinetic analysis to as high as 84 mg/kg for neuroprotective effects.[3][4] The oral bioavailability of dauricine in rats has been reported to be 55.4%.[4]
Q4: What are the potential signs of toxicity or adverse effects of this compound in animals, and what should I do if I observe them?
-
Weight loss
-
Reduced food and water intake
-
Lethargy or changes in activity levels
-
Ruffled fur
-
Postural changes
-
Gastrointestinal issues (e.g., diarrhea)
If any of these signs are observed, it is crucial to:
-
Record the symptoms and their severity.
-
Consider reducing the dosage or temporarily halting the treatment.
-
Consult with a veterinarian or your institution's animal care and use committee.
-
In severe cases, euthanasia may be necessary to prevent animal suffering.
Troubleshooting Guides
Issue 1: High variability in dose-response between animals.
-
Possible Causes:
-
Inconsistent administration technique.
-
Genetic variability within the animal strain.
-
Differences in animal age, weight, or health status.
-
Errors in drug formulation or concentration.
-
-
Solutions:
-
Ensure all personnel are thoroughly trained and standardized on the administration protocol.
-
Use a homogenous group of animals in terms of age, weight, and genetic background.
-
Double-check all calculations and ensure the this compound solution is homogenous before each administration.
-
Issue 2: Lack of therapeutic effect at previously reported "effective" doses.
-
Possible Causes:
-
Differences in the animal model or disease severity.
-
Poor bioavailability of the this compound formulation.
-
Degradation of the this compound compound.
-
The chosen endpoint may not be sensitive enough to detect the effect.
-
-
Solutions:
-
Verify the stability and purity of your this compound stock.
-
Consider increasing the dose in a stepwise manner, carefully monitoring for toxicity.
-
Re-evaluate the experimental model and outcome measures to ensure they are appropriate for assessing the intended therapeutic effect.
-
If using oral administration, consider co-administration with a bioavailability enhancer, though this would require separate validation.
-
Data Presentation: this compound Dosage in Rat Studies
| Application | Animal Model | Route of Administration | Dosage | Key Findings | Reference |
| Pharmacokinetics | Sprague-Dawley Rats | Intravenous (i.v.) | 2 mg/kg | - | [4] |
| Pharmacokinetics | Sprague-Dawley Rats | Oral Gavage | 5 mg/kg | Oral bioavailability of 55.4% | [4] |
| Neuroprotection | Sprague-Dawley Rats | Intraperitoneal (i.p.) | 5 mg/kg, 10 mg/kg | Improved neurological deficits and reduced apoptosis. | [1][2] |
| Neuroprotection | Wistar Rats | Oral Gavage | 21 mg/kg, 42 mg/kg, 84 mg/kg | Pre-treatment improved histopathological recovery and reduced apoptosis. | [3] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
-
Animals: Male Sprague-Dawley rats.
-
Drug Preparation: this compound dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80 to aid dissolution).
-
Administration:
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analysis: this compound concentrations in plasma are quantified using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) are calculated using appropriate software.
Protocol 2: Evaluation of Neuroprotective Effects of this compound in a Rat Model of Stroke (MCAO)
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Model Induction: Transient middle cerebral artery occlusion (MCAO) is induced for a specific duration (e.g., 90 minutes) followed by reperfusion.
-
Drug Administration:
-
Outcome Assessment:
-
Neurological Deficit Scoring: Neurological function is assessed at various time points post-MCAO using a standardized scoring system.
-
Infarct Volume Measurement: Brains are harvested at the end of the experiment, sectioned, and stained (e.g., with TTC) to quantify the infarct volume.
-
Histological and Molecular Analysis: Brain tissue from the ischemic penumbra can be used to assess apoptosis (e.g., TUNEL staining) and the expression of relevant signaling proteins (e.g., by Western blot or immunohistochemistry).
-
Visualizations
References
- 1. Neuroprotective effect of dauricine after transient middle cerebral artery occlusion in rats: involvement of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of dauricine against apoptosis induced by transient focal cerebral ischaemia in rats via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Effects of Dauricumine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Dauricumine against other well-established anti-inflammatory agents. The information is compiled from preclinical studies to offer an objective overview supported by available experimental data.
This compound, a bisbenzylisoquinoline alkaloid extracted from the root of Menispermum dauricum, has demonstrated significant anti-inflammatory potential in various experimental models.[1] Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1] This guide will delve into the quantitative comparisons of this compound's efficacy, detail the experimental protocols used for its validation, and visualize the key pathways and workflows involved.
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies with quantitative data for this compound against other anti-inflammatory drugs are limited in the currently available literature. The following tables summarize the available data from various studies to provide an indirect comparison. It is important to note that variations in experimental conditions can influence the results, and therefore, these comparisons should be interpreted with caution.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Target | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition (LPS-induced RAW 264.7 cells) | iNOS | Data Not Available | |
| TNF-α Inhibition (LPS-induced RAW 264.7 cells) | TNF-α | Data Not Available | ||
| IL-6 Inhibition (LPS-induced RAW 264.7 cells) | IL-6 | Data Not Available | ||
| Ibuprofen | COX-1 Inhibition (Human whole blood) | COX-1 | 7.6 μM | [2] |
| COX-2 Inhibition (Human whole blood) | COX-2 | ~70 μM | ||
| Curcumin | Nitric Oxide (NO) Production Inhibition (LPS-induced RAW 264.7 cells) | iNOS | 2.94 ± 0.74 µg/mL | [3] |
| NF-κB Inhibition | NF-κB | ~10-20 µM | ||
| Dexamethasone | IL-6 Inhibition (LPS-induced) | IL-6 | ~0.5 x 10⁻⁸ M |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose | Route of Administration | Paw Edema Inhibition (%) | Time Point | Reference |
| This compound | 20 mg/kg | i.p. | Data Not Available | ||
| Indomethacin | 5 mg/kg | i.p. | Significant inhibition | 1-5 hours | [4] |
| Curcumin | 200 mg/kg | p.o. | 53.85 | 2 hours | [5] |
| 400 mg/kg | p.o. | 58.97 | 2 hours | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anti-inflammatory effects of this compound and other compounds.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the anti-inflammatory activity of a compound against acute inflammation.
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound), vehicle (control), or a standard drug (e.g., Indomethacin) is administered intraperitoneally (i.p.) or orally (p.o.).
-
After a specific time (e.g., 30 minutes or 1 hour), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[6][7]
Lipopolysaccharide (LPS)-Induced Cytokine Production in RAW 264.7 Macrophages
This in vitro assay is used to evaluate the effect of a compound on the production of pro-inflammatory cytokines.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Cells are seeded in 24-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.
-
After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
Data Analysis: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. The percentage of inhibition of cytokine production is calculated relative to the LPS-stimulated vehicle-treated control.
Western Blot Analysis of NF-κB Activation
This technique is used to determine the effect of a compound on the activation of the NF-κB signaling pathway.
-
Cell Treatment and Lysate Preparation:
-
RAW 264.7 cells are treated with the test compound and/or LPS as described in the cytokine production assay.
-
After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration in the cell lysates is determined using a BCA protein assay.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against key proteins in the NF-κB pathway (e.g., phospho-p65, p65, phospho-IκBα, IκBα) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels to determine the extent of activation.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound's Anti-inflammatory Action
The primary anti-inflammatory mechanism of this compound involves the suppression of the NF-κB signaling pathway. The following diagram illustrates this process.
References
- 1. Dauricine Protects from LPS-Induced Bone Loss via the ROS/PP2A/NF-κB Axis in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thaiscience.info [thaiscience.info]
- 6. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Dauricumine: A Potential Challenger to Established Anticancer Agents? A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the naturally occurring bisbenzylisoquinoline alkaloid, dauricumine, against established chemotherapeutic agents. We delve into its effects on cancer cell lines, detailing its mechanisms of action and providing a framework for its evaluation as a potential anticancer compound.
This compound has emerged as a compound of interest in oncology research, demonstrating significant bioactivity against various cancer cell lines. This guide synthesizes available preclinical data on this compound and contrasts it with the known profiles of widely used chemotherapy drugs such as doxorubicin, cisplatin, and paclitaxel. The objective is to offer a clear, data-driven perspective to inform future research and drug development efforts.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. While direct head-to-head studies comparing this compound with established drugs in the same experimental settings are limited, this section presents available IC50 data from various studies to provide a preliminary comparison.
It is crucial to note that the following data is compiled from separate studies. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions, such as cell line passage number, incubation time, and assay methodology.
| Drug | Cancer Cell Line | IC50 (µM) | Citation |
| This compound | Renal Cell Carcinoma (786-O) | Data Not Available in Searched Literature | |
| Renal Cell Carcinoma (Caki-1) | Data Not Available in Searched Literature | ||
| Renal Cell Carcinoma (A-498) | Data Not Available in Searched Literature | ||
| Renal Cell Carcinoma (ACHN) | Data Not Available in Searched Literature | ||
| Colon Cancer Cells | Data Not Available in Searched Literature | ||
| Doxorubicin | Lung Cancer (A549) | 0.55 ± 0.16 | [1] |
| Breast Cancer (MCF-7) | >20 | [2] | |
| Hepatocellular Carcinoma (HepG2) | 12.2 | [2] | |
| Bladder Cancer (BFTC-905) | 2.3 | [2] | |
| Cisplatin | Lung Cancer (A549) | IC50 values vary depending on the study. | [3][4] |
| Non-small cell lung cancer (H2170) | Low dose (3 µM) showed limited effect. | [3][4] | |
| Paclitaxel | Lung Cancer (A549) | Maximum apoptosis at 0.025 µM. |
Mechanisms of Action: A Head-to-Head Look
This compound and established anticancer drugs employ distinct and sometimes overlapping mechanisms to induce cancer cell death.
This compound: Targeting Key Survival Pathways
This compound has been shown to inhibit cancer cell viability and induce programmed cell death (apoptosis) and cell cycle arrest by targeting critical signaling pathways essential for tumor growth and survival.
-
PI3K/Akt Pathway Inhibition: In renal cell carcinoma, this compound has been observed to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell proliferation, growth, and survival.
-
NF-κB Signaling Inhibition: In colon cancer cells, this compound exerts its effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key player in inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers.
Established Drugs: A Multi-pronged Attack
Established chemotherapeutic agents like doxorubicin, cisplatin, and paclitaxel have well-characterized mechanisms of action that have been exploited in cancer treatment for decades.
-
Doxorubicin: This anthracycline antibiotic primarily works by intercalating into DNA, inhibiting the enzyme topoisomerase II, and generating free radicals, all of which lead to DNA damage and ultimately, apoptosis.
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, leading to DNA damage and the activation of apoptotic pathways.[3]
-
Paclitaxel: This taxane-based drug stabilizes microtubules, leading to mitotic arrest and the induction of apoptosis.
Impact on Cell Cycle and Apoptosis
| Drug | Effect on Cell Cycle | Induction of Apoptosis | Citation |
| This compound | G0/G1 phase arrest in renal cell carcinoma cells. | Induces apoptosis via the intrinsic pathway (caspase-9 and -3 activation). | |
| Doxorubicin | Can induce cell cycle arrest at various phases. | Potent inducer of apoptosis through DNA damage response. | |
| Cisplatin | Can cause cell cycle arrest, often at the G2/M phase. | Induces apoptosis through DNA damage signaling.[3] | |
| Paclitaxel | Causes a potent G2/M arrest due to microtubule stabilization. | Induces apoptosis following mitotic arrest. |
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or the established drug for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds of interest as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as in the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Signaling Pathways
This technique is used to detect specific proteins in a sample and can be used to assess the activation status of signaling pathways like PI3K/Akt.
-
Protein Extraction: Lyse the treated cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., total Akt, phospho-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizing the Mechanisms
To better understand the cellular processes affected by this compound and the workflow of these comparative experiments, the following diagrams are provided.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin improves the efficacy of cisplatin by targeting cancer stem-like cells through p21 and cyclin D1-mediated tumour cell inhibition in non-small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Dauricumine's Molecular Targets: A Comparative Cross-Validation Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of techniques used to identify and validate the molecular targets of Dauricumine, a promising bisbenzylisoquinoline alkaloid with demonstrated anti-cancer and anti-inflammatory properties. This guide delves into the experimental data and methodologies supporting the direct interaction of this compound with key signaling proteins, offering a clear framework for target cross-validation.
Recent research has illuminated the molecular mechanisms underlying the therapeutic potential of this compound, with a particular focus on its role in modulating signal transducer and activator of transcription 3 (STAT3) signaling, a critical pathway in many human cancers. Cross-validation of its direct molecular targets is crucial for advancing this compound into clinical development. This guide will compare and detail the findings from a pivotal study that successfully identified and validated a direct target of this compound using a multi-faceted approach.
Comparative Analysis of Target Validation Techniques for this compound
A key study investigating the effects of this compound on melanoma cells identified the proto-oncogene tyrosine-protein kinase Src as a direct molecular target. The inhibition of Src by this compound subsequently leads to the suppression of the STAT3 signaling pathway.[1] To establish this direct interaction with high confidence, the researchers employed a combination of computational and biophysical techniques. The data from these cross-validation methods are summarized below.
| Technique | Target Protein | Key Finding | Quantitative Data |
| Molecular Docking | Src Kinase Domain | This compound binds to the kinase domain of Src. | Binding Energy: -10.42 kcal/mol |
| Molecular Dynamics Simulation | Src-Dauricumine Complex | The binding of this compound to Src is stable over time. | Analysis of root-mean-square deviation (RMSD) and binding free energy landscapes confirmed stability. |
| Surface Plasmon Resonance (SPR) | Recombinant Src Protein | This compound exhibits a strong binding affinity to Src. | Dissociation Constant (KD): Data indicates a strong interaction in the nanomolar to micromolar range. |
| Western Blot Analysis | A375 and A2058 Melanoma Cells | This compound inhibits the phosphorylation of Src and STAT3 in a dose-dependent manner. | Densitometry analysis showed a significant reduction in p-Src and p-STAT3 levels with increasing this compound concentration. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments used to cross-validate Src as a direct target of this compound.
Molecular Docking
Objective: To predict the binding mode and affinity of this compound to the Src kinase domain.
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the human Src kinase domain was obtained from the Protein Data Bank. The chemical structure of this compound was generated and optimized using chemical informatics software.
-
Docking Simulation: Autodock Vina was used to perform the molecular docking. The prepared Src protein structure was set as the rigid receptor, and this compound was treated as a flexible ligand. A grid box was defined to encompass the ATP-binding site of the Src kinase domain.
-
Analysis: The docking results were analyzed to identify the lowest binding energy conformation, representing the most probable binding mode. Visualization of the docked complex was performed using PyMOL to illustrate the interactions between this compound and the amino acid residues of the Src binding pocket.[1]
Molecular Dynamics Simulation
Objective: To assess the stability of the this compound-Src complex over time.
-
System Setup: The docked complex of this compound and Src from the molecular docking study was used as the starting structure. The complex was solvated in a water box with appropriate counter-ions to neutralize the system.
-
Simulation: The simulation was performed using GROMACS software. The system was first subjected to energy minimization, followed by equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) conditions. A production run of at least 100 nanoseconds was then carried out.
-
Trajectory Analysis: The trajectory of the simulation was analyzed to calculate the root-mean-square deviation (RMSD) of the protein backbone and the ligand to assess conformational stability. Binding free energy calculations were also performed to further validate the stability of the interaction.[1]
Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding affinity between this compound and Src protein.
-
Chip Preparation: A CM5 sensor chip was activated and recombinant human Src protein was immobilized on the chip surface.
-
Binding Analysis: A series of concentrations of this compound in a suitable running buffer were injected over the sensor chip surface. The association and dissociation of this compound to the immobilized Src were monitored in real-time by detecting changes in the refractive index at the surface.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[1]
Visualizing the Cross-Validation Workflow and Signaling Pathway
To provide a clearer understanding of the logical flow of the cross-validation process and the implicated signaling pathway, the following diagrams are provided.
References
Dauricine and Its Synthetic Analogs: A Head-to-Head Comparison in Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive head-to-head comparison of the naturally occurring bisbenzylisoquinoline alkaloid, Dauricine, and its novel synthetic analogs. The focus of this comparison is on their anti-cancer properties, with supporting experimental data on cytotoxicity and the induction of autophagy-dependent cell death. This document is intended to serve as a valuable resource for researchers in oncology and medicinal chemistry, offering detailed insights into the structure-activity relationships of these compounds and their potential as therapeutic agents.
Introduction to Dauricine
Dauricine is a natural compound isolated from the roots of Menispermum dauricum.[1] It has been investigated for a variety of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-arrhythmic effects.[1] In the context of oncology, Dauricine has been shown to inhibit the proliferation of various cancer cells and modulate key signaling pathways, such as NF-κB and PI3K/AKT.[1]
Synthetic Analogs of Dauricine with Enhanced Potency
Recent research has focused on the synthesis of Dauricine derivatives to improve its anti-cancer efficacy. A notable study by Zhou et al. (2019) described the synthesis of eleven Dauricine analogs and their subsequent evaluation. Among these, four compounds—carbamates 2a and 2b, carbonyl ester 3a, and sulfonyl ester 4a—demonstrated significantly more potent cytotoxic effects against several cancer cell lines compared to the parent compound, Dauricine.[2] These analogs were found to induce autophagy-dependent cell death in HeLa cells.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activities (IC50 values) of Dauricine and its most potent synthetic analogs against three human cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The data is extracted from the study by Zhou et al. (2019).
| Compound | Modification | HeLa IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) |
| Dauricine | Parent Compound | >15.53 | >15.53 | >15.53 |
| Carbamate 2a | Synthetic Analog | 2.72 | 3.15 | 4.68 |
| Carbamate 2b | Synthetic Analog | 3.54 | 4.21 | 5.82 |
| Carbonyl ester 3a | Synthetic Analog | 8.91 | 10.23 | 11.54 |
| Sulfonyl ester 4a | Synthetic Analog | 10.12 | 12.53 | 14.76 |
Data sourced from Zhou et al., Bioorganic Chemistry, 2019.
Signaling Pathways and Mechanism of Action
Dauricine is known to exert its anti-cancer effects through various signaling pathways, often leading to apoptosis or cell cycle arrest. The potent synthetic analogs, particularly carbamates 2a and 2b, have been shown to induce autophagy-dependent cell death. This suggests a potential shift in the mechanism of action, which could be advantageous in overcoming resistance to apoptosis-inducing therapies.
Caption: Signaling pathway of Dauricine analogs inducing autophagic cell death.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of Dauricine and its synthetic analogs.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol Details:
-
Cell Seeding: Cancer cell lines (HeLa, A549, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Dauricine or its synthetic analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Assessment of Autophagy (LC3 Western Blot)
This protocol describes the detection of the conversion of LC3-I to LC3-II, a hallmark of autophagy, by Western blotting.
Protocol Details:
-
Cell Lysis: HeLa cells are treated with Dauricine or its analogs for the indicated times. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with a primary antibody against LC3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The relative band intensities of LC3-I and LC3-II are quantified using densitometry software. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
Conclusion
The synthetic analogs of Dauricine, particularly the carbamate derivatives 2a and 2b, exhibit significantly enhanced cytotoxic activity against a panel of human cancer cell lines compared to the parent compound. This increased potency is associated with a mechanism of action involving the induction of autophagy-dependent cell death. These findings highlight the potential of these novel Dauricine derivatives as promising leads for the development of new anti-cancer therapeutics. Further investigation into their in vivo efficacy and safety profiles is warranted.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
